REACTION_CXSMILES
|
C[C:2](C)([O-:4])C.[K+].[Cl:7][C:8]1[N:16]=[C:15](Cl)[CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=[O:11]>CO>[Cl:7][C:8]1[N:16]=[C:15]([O:4][CH3:2])[CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=[O:11] |f:0.1|
|
Name
|
|
Quantity
|
220 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=N1)Cl
|
Name
|
|
Quantity
|
3000 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 80° C. for 48 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in H2O
|
Type
|
ADDITION
|
Details
|
treated with HCl (until the pH was 1)
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=N1)OC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130 g | |
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |